5,5-Dibromo-8,8-biquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dibromo-8,8-biquinoline is a chemical compound with the molecular formula C18H10Br2N2. It is characterized by the presence of two bromine atoms attached to the quinoline structure. This compound is known for its applications in various fields, including organic electronics and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dibromo-8,8-biquinoline typically involves the bromination of 8,8-biquinoline. One common method is the Skraup synthesis, which is a classical method for the preparation of quinoline derivatives. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is often produced in high purity for use in advanced materials and research applications .
Analyse Chemischer Reaktionen
Types of Reactions: 5,5-Dibromo-8,8-biquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Coupling Reactions: It can participate in Suzuki coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as Grignard reagents or organolithium compounds are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.
Major Products:
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atoms.
Coupling Reactions: Products include biaryl compounds, which are important in the synthesis of organic electronic materials.
Wissenschaftliche Forschungsanwendungen
5,5-Dibromo-8,8-biquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a probe in biochemical studies due to its unique structural properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of organic electronic materials, such as OLEDs (organic light-emitting diodes)
Wirkmechanismus
The mechanism of action of 5,5-Dibromo-8,8-biquinoline involves its interaction with various molecular targets. In coupling reactions, it acts as a substrate that undergoes palladium-catalyzed cross-coupling to form biaryl compounds. The bromine atoms play a crucial role in facilitating these reactions by acting as leaving groups .
Vergleich Mit ähnlichen Verbindungen
- 8,5’-Dibromo-5,8’-biquinoline
- 5,5’-Dibromo-8,8’-biquinoline
Comparison: 5,5-Dibromo-8,8-biquinoline is unique due to its specific bromination pattern, which influences its reactivity and applications. Compared to other dibromo biquinolines, it offers distinct advantages in coupling reactions and material synthesis .
Eigenschaften
Molekularformel |
C18H12Br2N2 |
---|---|
Molekulargewicht |
416.1 g/mol |
IUPAC-Name |
5,5-dibromo-8-quinolin-8-yl-6H-quinoline |
InChI |
InChI=1S/C18H12Br2N2/c19-18(20)9-8-14(17-15(18)7-3-11-22-17)13-6-1-4-12-5-2-10-21-16(12)13/h1-8,10-11H,9H2 |
InChI-Schlüssel |
KTDJXBUFJWPKCG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=C(C2=C(C1(Br)Br)C=CC=N2)C3=CC=CC4=C3N=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.